Ethyl (5-{[(4-methoxyphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
ETHYL 2-[5-(4-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of the 1,3,4-thiadiazole ring system in its structure makes it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[5-(4-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves the reaction of ethyl 2-chloroacetate with 5-(4-methoxybenzamido)-1,3,4-thiadiazole-2-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted esters.
Scientific Research Applications
ETHYL 2-[5-(4-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules with potential pharmacological activities.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(4-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting critical pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- ETHYL 2-[5-(3-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE
- ETHYL 2-[5-(4-CHLOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE
- ETHYL 2-[5-(4-NITROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Comparison: ETHYL 2-[5-(4-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is unique due to the presence of the methoxybenzamido group, which imparts specific electronic and steric properties. This makes it distinct in terms of its reactivity and biological activity compared to its analogs with different substituents on the benzamido group .
Properties
Molecular Formula |
C14H15N3O4S |
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Molecular Weight |
321.35 g/mol |
IUPAC Name |
ethyl 2-[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-12(18)8-11-16-17-14(22-11)15-13(19)9-4-6-10(20-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,17,19) |
InChI Key |
QAYYSMWSKWDFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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